molecular formula C5H9NO4S B15306057 3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers

3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B15306057
M. Wt: 179.20 g/mol
InChI Key: LZNKZJVJHVJPDT-UHFFFAOYSA-N
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Description

3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers, is a compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 . This compound is characterized by the presence of a cyclobutane ring substituted with a sulfamoyl group and a carboxylic acid group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror image isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-sulfamoylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfamoyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoyl group or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-sulfamoylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-sulfamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the sulfamoyl group, making it less versatile in chemical reactions.

    Sulfamoylbenzoic acid: Contains a benzene ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.

    Cyclobutanesulfonic acid: Similar in structure but lacks the carboxylic acid group.

Uniqueness

3-sulfamoylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, sulfamoyl group, and carboxylic acid group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

3-sulfamoylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H9NO4S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)(H2,6,9,10)

InChI Key

LZNKZJVJHVJPDT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)N)C(=O)O

Origin of Product

United States

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